Product packaging for Alpha-D-Fucose(Cat. No.:CAS No. 6189-71-5)

Alpha-D-Fucose

Cat. No.: B3054777
CAS No.: 6189-71-5
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-PHYPRBDBSA-N
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Description

Alpha-D-Fucose is a deoxyhexose sugar (C6H12O5) with a molecular weight of 164.16 g/mol, specifically the 6-deoxy variant of alpha-D-galactopyranose . As a less common enantiomer of L-fucose, which is widely studied in mammalian systems, D-fucose serves as a critical tool for probing specific biological structures and mechanisms . Its primary research value lies in glycobiology and immunology, particularly in the synthesis and study of bioactive glycolipids. Synthetic α-L-fucosyl ceramide derivatives, for which D-fucose is a key stereochemical counterpart, are known to activate invariant Natural Killer T (iNKT) cells, leading to cytokine production that can influence immune responses against tumors and in autoimmune diseases . Furthermore, fucose-containing carbohydrates are prevalent components of bacterial exopolysaccharides and lipopolysaccharides, making this compound essential for investigating host-pathogen interactions, bacterial adhesion, and microbial mimicry of human antigens . This compound is indispensable for researchers exploring the structure-function relationships of glycans, developing novel immunotherapies, and understanding fundamental biochemical processes in microbiology. It is supplied as a high-purity chemical standard for For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B3054777 Alpha-D-Fucose CAS No. 6189-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-PHYPRBDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318477
Record name α-D-Fucose
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Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Fucose
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CAS No.

6189-71-5
Record name α-D-Fucose
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Record name alpha-D-Fucopyranose
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Record name .ALPHA.-D-FUCOPYRANOSE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Fucosylation Quantification and Visualization Assays:

Lectin-Based Flow Cytometry and Microscopy: Cells can be labeled with fluorescently-conjugated lectins, such as FITC-AAL, to quantify the level of fucosylation on the cell surface. researchgate.net This method allows for the analysis of fucosylation changes across cell populations via flow cytometry or visualization of its distribution by fluorescence microscopy.

Metabolic Labeling with Fucose Analogs: This technique involves feeding cells fucose analogs that contain a chemical handle, such as an azide (B81097) (e.g., FucAz) or an alkyne. abcam.comresearchgate.net These analogs are incorporated into cellular glycans through the natural fucose salvage pathway. The chemical handle can then be reacted with a corresponding probe (e.g., an alkyne-containing dye for an azide handle) via a "click" reaction. This allows for the specific detection and imaging of newly synthesized fucosylated glycoproteins. abcam.com The resulting signal can be measured by flow cytometry for quantitative analysis or visualized by microscopy. abcam.com

Lectin-Based Immunoassays: High-throughput methods like the Fluorophore-Linked Immunosorbent Lectin Assay (FLISA) and the Fucose-sensitive Enzyme-linked Immunosorbent Assay (FEASI) have been developed. nih.govnih.gov In a FLISA, a specific glycoprotein (B1211001) is captured on a plate and then probed with a biotinylated lectin (like AAL) to quantify its fucosylation level. nih.gov FEASI is designed to measure the fucosylation status of Immunoglobulin G (IgG) by using a recombinant Fcγ receptor (FcγRIIIa) whose binding is highly sensitive to the absence of core fucose. nih.gov

Functional Impact Assays:

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay: The absence of core α1,6-fucose on the N-glycans of the IgG1 antibody Fc region dramatically enhances its binding to the FcγRIIIa receptor on Natural Killer (NK) cells. nih.gov An ADCC assay measures the ability of an antibody to lyse target cells via NK cell activation. Comparing fucosylated and afucosylated versions of the same antibody in this assay directly demonstrates the critical functional role of core fucosylation in modulating this key immune response. nih.govtandfonline.com

Cell Invasion and Adhesion Assays: Altered fucosylation, particularly the expression of sialyl Lewis X, is linked to cancer cell metastasis. researchgate.net Cell invasion can be measured using Transwell assays, where cells migrate through a membrane towards a chemoattractant. researchgate.net Cell adhesion can be assessed under physiological shear stress conditions in flow-based assays, which measure the ability of cells to stick and roll on a surface coated with selectins, receptors that recognize fucosylated ligands. researchgate.net

Cell Binding Assays: The role of fucosylation in mediating interactions with pathogens or other cells can be evaluated. For example, the binding of toxins, such as cholera toxin, to epithelial cells has been shown to be dependent on fucosylated glycoproteins. nih.gov These interactions can be quantified using labeled toxins or cells in a plate-based or flow cytometry assay.

The following table provides a summary of key cell-based assays used to study fucosylation.

Assay TypePrincipleKey Application
Lectin-Based Flow CytometryFluorescently-labeled lectins bind to cell surface glycans for quantitative analysis. researchgate.netQuantifying global cell surface fucosylation levels.
Metabolic Labeling (e.g., FucAz)Cells incorporate fucose analogs with chemical handles, which are then detected via click chemistry. abcam.comVisualizing and quantifying the synthesis and localization of fucosylated glycoproteins.
ADCC AssayMeasures the lysis of target cells by immune cells (e.g., NK cells) mediated by an antibody. nih.govtandfonline.comEvaluating the impact of antibody core fucosylation on immune effector function.
Cell Invasion Assay (Transwell)Measures the ability of cells to migrate through a porous membrane. researchgate.netAssessing the role of fucosylation in cancer cell invasion and metastasis.
Shear Flow Adhesion AssayQuantifies cell adhesion to a substrate under defined flow conditions. researchgate.netStudying the function of fucosylated ligands (e.g., sialyl Lewis X) in selectin-mediated adhesion.
Fucose-sensitive ELISA (FEASI)Uses the fucose-sensitive binding of FcγRIIIa to quantify the afucosylation of antigen-specific IgG. nih.govHigh-throughput functional readout of IgG fucosylation status in biological samples.

Alpha D Fucosylation in Glycoconjugate Biogenesis

General Principles of Alpha-D-Fucose Incorporation into Glycans

The incorporation of this compound into glycans is a post-translational modification that occurs primarily in the Golgi apparatus. Fucosyltransferases catalyze the transfer of fucose from the nucleotide-activated sugar donor, GDP-fucose, to specific hydroxyl groups on acceptor oligosaccharides of glycoproteins and glycolipids. nih.govnih.gov There are two main pathways for the synthesis of GDP-fucose in the cytosol: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from extracellular or lysosomal sources. oup.comacs.org

Fucosylation can occur at various positions on the glycan chain, resulting in different linkages, such as α(1,2), α(1,3), α(1,4), and α(1,6). nih.govfrontiersin.org These linkages are crucial in defining the structure and function of the resulting fucosylated glycans. For instance, fucose is often found at the terminal positions of N- and O-glycans, where it can act as a key recognition motif for other molecules. wikipedia.orgrroij.com Core fucosylation, the addition of fucose in an α(1,6) linkage to the innermost N-acetylglucosamine (GlcNAc) residue of N-glycans, is another common modification catalyzed by a specific fucosyltransferase, FUT8. nih.govoup.comuniprot.org

Classification and Enzymology of Alpha-D-Fucosylation Linkages

The diverse structures of fucosylated glycans are generated by a family of fucosyltransferases, each with distinct acceptor and linkage specificities. These enzymes are classified based on the type of linkage they create.

This type of fucosylation involves the attachment of fucose to a galactose (Gal) residue via an α(1,2) linkage. nih.govwikipedia.org This linkage is fundamental to the biosynthesis of the H blood group antigen, a precursor for the A and B blood group antigens. nih.govcreative-biolabs.comaacrjournals.org

Two main enzymes, Fucosyltransferase 1 (FUT1) and Fucosyltransferase 2 (FUT2), are responsible for creating the α(1,2) linkage. oup.comnih.govresearchgate.net Both FUT1 and FUT2 are encoded by genes located on chromosome 19 and are highly homologous, suggesting they arose from a gene duplication event. wikipedia.org

FUT1 (H-transferase): This enzyme is primarily expressed in erythroid precursor cells and is responsible for the synthesis of the H antigen on red blood cells. oup.comnih.gov It preferentially uses type 2 (Galβ1-4GlcNAc) oligosaccharide chains as acceptors. frontiersin.org The systematic name for this enzyme is galactoside alpha-(1,2)-fucosyltransferase 1. uniprot.orguniprot.org

FUT2 (Secretor-transferase): FUT2 is expressed in epithelial cells of secretory tissues, such as the salivary glands and the gastrointestinal tract. oup.comfrontiersin.org It catalyzes the synthesis of the H antigen that is secreted in bodily fluids. nih.govnih.gov FUT2 shows a preference for type 1 (Galβ1-3GlcNAc) oligosaccharide chains. frontiersin.org The systematic name for this enzyme is galactoside alpha-(1,2)-fucosyltransferase 2. uniprot.org

Table 1: Comparison of FUT1 and FUT2 Enzymes

Feature FUT1 (H-transferase) FUT2 (Secretor-transferase)
Primary Function Synthesis of H antigen on red blood cells. oup.comnih.gov Synthesis of H antigen in secretions. nih.govnih.gov
Primary Tissue Erythroid precursor cells. oup.com Secretory tissues (e.g., salivary glands). oup.comfrontiersin.org
Acceptor Substrate Primarily type 2 chains (Galβ1-4GlcNAc). frontiersin.org Primarily type 1 chains (Galβ1-3GlcNAc). frontiersin.org
Gene Locus Chromosome 19. wikipedia.org Chromosome 19. wikipedia.org

The H antigen is the fundamental structure for the ABO blood group system. nih.govcreative-biolabs.com It is formed by the action of FUT1 or FUT2, which adds a fucose molecule in an α(1,2) linkage to the terminal galactose of a precursor oligosaccharide chain. nih.govwikipedia.orgaacrjournals.org Once the H antigen is synthesized, it can be further modified by other glycosyltransferases to form the A or B antigens. nih.govaacrjournals.org In individuals with blood type O, the H antigen remains unmodified. nih.gov The absence of a functional FUT1 enzyme leads to the rare Bombay (Oh) phenotype, where individuals lack the H antigen and consequently cannot produce A or B antigens. nih.govwikipedia.org

These fucosylation types involve the attachment of fucose to an N-acetylglucosamine (GlcNAc) residue within a glycan chain via an α(1,3) or α(1,4) linkage. These linkages are characteristic of Lewis antigens, which are involved in various recognition processes, including leukocyte trafficking. bio-techne.comnovusbio.com

A distinct set of fucosyltransferases is responsible for synthesizing α(1,3) and α(1,4) linkages. novusbio.comnih.govrndsystems.comoup.com These enzymes belong to the GT10 family of glycosyltransferases in the CAZy database and are typically type II transmembrane proteins located in the Golgi apparatus. nih.gov

FUT3 (Lewis enzyme): This enzyme is unique in that it can catalyze both α(1,3) and α(1,4) fucosylation. bio-techne.com It acts on type 1 and type 2 precursor chains to synthesize Lewis a (Lea) and Lewis x (Lex) antigens, respectively. bio-techne.comnih.gov FUT3 is also involved in the formation of Lewis b (Leb) and sialyl Lewis a (sLea). oup.com

FUT4: This enzyme is an α(1,3)-fucosyltransferase that primarily acts on type 2 chains to form Lex and related structures. nih.gov

FUT5: Highly homologous to FUT3, FUT5 also exhibits both α(1,3) and α(1,4) fucosyltransferase activity and can modify both type 1 and type 2 chains. novusbio.comnih.gov

FUT6: This enzyme is an α(1,3)-fucosyltransferase with a preference for type 2 acceptor substrates. oup.com

FUT7: FUT7 is an α(1,3)-fucosyltransferase that is crucial for the synthesis of sialyl Lewis x (sLex), a key ligand for selectins involved in leukocyte adhesion. bio-techne.comnovusbio.com

FUT9: This α(1,3)-fucosyltransferase has a strong preference for type 2 LacNAc or H-type 2 structures and shows minimal activity towards sialylated or type 1 acceptors. nih.govuniprot.org

Table 2: Fucosyltransferases for α(1,3) and α(1,4) Linkages

Enzyme Linkage Specificity Primary Acceptor Substrate(s) Key Products
FUT3 α(1,3) and α(1,4). bio-techne.com Type 1 and Type 2 chains. nih.gov Lea, Lex, Leb. oup.comnih.gov
FUT4 α(1,3). nih.gov Type 2 chains. nih.gov Lex. nih.gov
FUT5 α(1,3) and α(1,4). nih.gov Type 1 and Type 2 chains. nih.gov Lea, Leb. nih.gov
FUT6 α(1,3). oup.com Type 2 chains. oup.com Lex. oup.com
FUT7 α(1,3). bio-techne.com Sialylated Type 2 chains. bio-techne.com sLex. bio-techne.comnovusbio.com
FUT9 α(1,3). nih.govuniprot.org Type 2 LacNAc, H-type 2. nih.gov Lex, VIM-2. uniprot.org

Alpha(1,3)- and Alpha(1,4)-Linked Alpha-D-Fucosylation

Synthesis of Lewis Antigen Systems (LewisX, Sialyl LewisX)

The Lewis antigen system comprises a group of fucosylated carbohydrate structures that play significant roles in various biological recognition events. The synthesis of these antigens is a multi-step enzymatic process involving specific fucosyltransferases that attach α-D-fucose to precursor oligosaccharide chains.

The LewisX (LeX) determinant, also known as cluster of differentiation 15 (CD15) or stage-specific embryonic antigen-1 (SSEA-1), is synthesized through the action of α(1,3)-fucosyltransferases. wikipedia.orgoup.com These enzymes catalyze the transfer of a fucose residue from a donor substrate, GDP-β-L-fucose, to the N-acetylglucosamine (GlcNAc) residue of a type 2 lactosamine precursor (Galβ1-4GlcNAc). nih.govnih.gov This creates an α(1,3)-linkage, forming the LeX trisaccharide structure (Galβ1-4[Fucα1-3]GlcNAc). nih.gov The LeX epitope is notably expressed during early embryogenesis and is involved in cell-cell adhesion. oup.com

Sialyl LewisX (sLeX) is a more complex tetrasaccharide structure, chemically defined as Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ. wikipedia.orgexplorationpub.com Its biosynthesis is a two-step process that builds upon the type 2 lactosamine precursor. mdpi.com First, a sialic acid residue is added to the terminal galactose by an α(2,3)-sialyltransferase. Following sialylation, an α(1,3)-fucosyltransferase adds a fucose residue to the GlcNAc moiety. wikipedia.orgresearchgate.net In humans, several fucosyltransferases, including FUT3, FUT5, FUT6, and FUT7, can catalyze this final fucosylation step. wikipedia.org The resulting sLeX structure is of critical biological importance as a primary ligand for selectins, a family of cell adhesion molecules, thereby mediating the tethering and rolling of leukocytes on endothelial cells during the inflammatory response. wikipedia.orgmdpi.com

Table 1: Key Enzymes in the Synthesis of LewisX and Sialyl LewisX
AntigenPrecursor ChainEnzyme ClassSpecific Human Enzymes (Examples)Linkage Formed
LewisX (LeX)Type 2 (Galβ1-4GlcNAc)α(1,3)-FucosyltransferaseFUT9, FUT4Fucα1-3GlcNAc
Sialyl LewisX (sLeX)Type 2 (Galβ1-4GlcNAc)α(2,3)-SialyltransferaseST3GAL3, ST3GAL4, ST3GAL6Neu5Acα2-3Gal
α(1,3)-FucosyltransferaseFUT3, FUT5, FUT6, FUT7Fucα1-3GlcNAc

Alpha(1,6)-Linked Alpha-D-Fucosylation (Core Fucosylation)

Core fucosylation is a pivotal post-translational modification of N-linked glycans found in most eukaryotes, with the notable exception of plants and fungi. acs.org This process involves the attachment of an α-D-fucose residue in an α(1,6)-linkage directly to the innermost N-acetylglucosamine (GlcNAc) of the N-glycan core. acs.orgresearchgate.net This specific modification occurs within the Golgi apparatus and plays a crucial role in modulating the biological functions of glycoproteins. mdpi.comfrontiersin.org The presence of core fucose can influence protein conformation, stability, and its interactions with other molecules. researchgate.netfrontiersin.org For instance, the core fucosylation of immunoglobulin G (IgG) antibodies significantly reduces their binding affinity to the FcγRIIIa receptor, thereby attenuating antibody-dependent cellular cytotoxicity (ADCC). frontiersin.orgoup.com

Specific Role of FUT8

In mammals, the process of core fucosylation is exclusively catalyzed by a single enzyme: α(1,6)-fucosyltransferase, commonly known as FUT8. acs.orgmdpi.commdpi.com FUT8 is a type II transmembrane glycoprotein (B1211001) that resides in the medial-Golgi. researchgate.netnih.gov It functions as an inverting glycosyltransferase, utilizing guanosine (B1672433) diphosphate-β-L-fucose (GDP-fucose) as the sugar donor to transfer fucose to the N-glycan core. acs.orgmdpi.com

The biological significance of FUT8 is underscored by genetic studies; mice with a knockout of the Fut8 gene exhibit severe phenotypes, including postnatal death, significant growth retardation, and emphysema-like lung changes. acs.orgmdpi.com This demonstrates that core fucosylation is essential for normal development and physiological function. In vitro studies have shown that FUT8 displays a preference for biantennary complex N-glycans as its substrate. acs.org Aberrant, often elevated, expression of FUT8 is frequently observed in various types of cancer, where it contributes to tumor progression and immune evasion. mdpi.comoup.com

O-Linked Alpha-D-Fucosylation

O-linked α-D-fucosylation is a distinct and relatively rare form of protein glycosylation where a single fucose monosaccharide is directly attached via an O-glycosidic bond to the hydroxyl group of a serine or threonine residue within a polypeptide chain. plos.orgoup.com Unlike the majority of glycosylation events that occur in the Golgi apparatus, O-fucosylation is initiated in the endoplasmic reticulum (ER). plos.orgwikipedia.org This modification is domain-specific, meaning it occurs only on proteins containing particular structural motifs, namely Epidermal Growth Factor-like (EGF) repeats or Thrombospondin Type 1 Repeats (TSRs). core.ac.ukiucr.org

Protein O-Fucosyltransferase Activities (POFUT1, POFUT2)

Two specific enzymes, Protein O-fucosyltransferase 1 (POFUT1) and Protein O-fucosyltransferase 2 (POFUT2), are responsible for catalyzing O-fucosylation in mammals. plos.org Both are inverting glycosyltransferases located in the ER that use GDP-fucose as the donor substrate. plos.orgwikipedia.org However, they exhibit strict substrate specificity for the protein domains they modify.

POFUT1 (classified as GT65) exclusively fucosylates serine or threonine residues within correctly folded EGF-like repeats that contain the consensus sequence C²-X(4,5)-S/T-C³ (where C² and C³ are the second and third conserved cysteines). uniprot.orgoup.com This modification is essential for the function of the Notch signaling pathway, a critical pathway in development. oup.comashpublications.org The O-fucose added by POFUT1 is required for the proper interaction between Notch receptors and their ligands. ashpublications.org Consequently, the genetic ablation of Pofut1 in mice is embryonically lethal due to severe Notch-related defects. oup.com

POFUT2 (classified as GT68) targets serine or threonine residues within the consensus sequence C¹-X-X-S/T-C² found in folded Thrombospondin Type 1 Repeats (TSRs). wikipedia.orguniprot.org POFUT2-mediated fucosylation is crucial for the correct folding and efficient secretion of many proteins containing TSRs, such as members of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) family of proteases. uniprot.orgoup.comnih.gov

Table 2: Comparison of POFUT1 and POFUT2
FeaturePOFUT1POFUT2
Subcellular Location Endoplasmic ReticulumEndoplasmic Reticulum
Protein Substrate Proteins with Epidermal Growth Factor-like (EGF) repeatsProteins with Thrombospondin Type 1 Repeats (TSRs)
Consensus Sequence C²-X(4,5)-S/T-C³C¹-X-X-S/T-C²
Key Biological Process Notch signaling pathway regulationFolding and secretion of TSR-containing proteins (e.g., ADAMTS)
Catalytic Activity Requirement Requires properly folded EGF repeatRequires properly folded TSR
Fucosylation of Polypeptide Chains

The enzymatic transfer of α-D-fucose to polypeptide chains by POFUT1 and POFUT2 is highly dependent on the three-dimensional structure of the substrate protein. Research has demonstrated that the enzymes require a correctly folded and disulfide-bonded EGF or TSR domain for recognition and catalysis; short, linear peptides containing the consensus sequence are not sufficient substrates. oup.com This suggests a role for these fucosyltransferases in the quality control of protein folding within the ER. nih.gov

The O-fucose modification itself can be a platform for further glycan elongation. In the context of Notch signaling, the O-fucose monosaccharide added by POFUT1 can be extended by the addition of a GlcNAc residue by Fringe glycosyltransferases. plos.orgashpublications.org This elongation modulates the signaling outcome by altering the binding specificity of the Notch receptor for its different ligands, Delta and Jagged. core.ac.uk For proteins modified by POFUT2, the O-fucose glycan is thought to stabilize the folded state of the TSR domain, thereby facilitating the proper maturation and secretion of these proteins from the cell. nih.gov

Biological Roles of Alpha D Fucosylation in Cellular and Molecular Processes

Alpha-D-Fucosylation in Cell-Cell Recognition and Adhesion

Fucosylated glycans are key players in mediating cell-cell interactions by serving as specific recognition motifs for various receptors. This recognition is particularly vital in processes such as immune cell trafficking and inflammatory responses.

Fucosylated glycans, such as the Lewis antigens (e.g., sialyl Lewis X, sLeX) and modified P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), function as critical ligands that bind to specific receptors, primarily selectins. These interactions are essential for the initial capture and rolling of cells along the vascular endothelium mdpi.comhelsinki.fifrontiersin.orgiiarjournals.orgfrontiersin.orgoup.comlongdom.org. The precise structure and linkage of fucose residues within these glycans dictate their binding affinity and specificity to selectin receptors (E-selectin, P-selectin, and L-selectin) nih.govaai.orgahajournals.org. For instance, sialyl Lewis X is a well-characterized ligand for E- and P-selectins, mediating the adhesion of leukocytes to activated endothelial cells mdpi.comhelsinki.fifrontiersin.orgoup.com. Similarly, the proper fucosylation and sialylation of PSGL-1 on leukocytes are indispensable for its high-affinity binding to P-selectin and E-selectin, facilitating leukocyte rolling nih.govaai.orgahajournals.org.

Table 1: Key Fucosylated Glycans and Their Receptor Interactions

Fucosylated GlycanReceptor(s)Primary Role in Recognition
Sialyl Lewis X (sLeX)E-selectin, P-selectinLeukocyte rolling, adhesion to endothelium mdpi.comhelsinki.fifrontiersin.orgoup.com
Lewis Antigens (general)SelectinsCell-cell adhesion, immune cell trafficking mdpi.comiiarjournals.orgfrontiersin.orgresearchgate.net
PSGL-1 (modified)P-selectin, E-selectinLeukocyte rolling, adhesion, and extravasation nih.govaai.orgahajournals.org

Fucosylation is a critical determinant in the multistep process of leukocyte adhesion and extravasation, which is fundamental to immune surveillance and inflammatory responses helsinki.fioup.comlongdom.orgnih.govaai.orgahajournals.orgashpublications.orgnih.govnih.govplos.orgohsu.edu. The initial tethering and rolling of leukocytes along the vascular endothelium are primarily mediated by the transient binding of fucosylated ligands on leukocytes to selectins expressed on activated endothelial cells oup.comnih.govaai.orgashpublications.orgplos.org. This rolling allows leukocytes to sample the endothelial surface for signals that promote firm adhesion and subsequent transmigration into tissues helsinki.fioup.comnih.govaai.orgashpublications.orgnih.govplos.org.

Genetic defects in fucosyltransferases, such as fucosyltransferase VII (FucT-VII), or in the de novo biosynthesis of GDP-fucose (as observed in Leukocyte Adhesion Deficiency Type II, LAD II), lead to a profound deficiency in fucosylated glycans. This deficiency severely impairs lymphocyte homing to lymph nodes and the trafficking of leukocytes to sites of inflammation helsinki.fiashpublications.orgnih.gov. The absence of functional fucosylated selectin ligands abrogates leukocyte rolling, thereby hindering the inflammatory response and immune cell recruitment oup.comashpublications.orgnih.govnih.govplos.org.

Table 2: Role of Fucosylation in Leukocyte Adhesion and Trafficking Mechanisms

ProcessMechanismReceptor/Ligand InvolvedOutcome
Leukocyte RollingSelectin-ligand binding (fucosylated ligands)E/P-selectin, PSGL-1, sLeXInitial tethering and slow movement along endothelium oup.comnih.govaai.orgashpublications.orgplos.org
Leukocyte Adhesion & ExtravasationSelectin-ligand interactions, chemokine signaling, integrin activationE/P-selectin, PSGL-1, sLeX, ICAM-1, VCAM-1Firm adhesion and migration into inflamed tissue helsinki.fioup.comnih.govaai.orgashpublications.orgnih.govplos.org
Immune Cell HomingFucosylated selectin ligands on high endothelial venules (HEVs)SelectinsDirected migration of lymphocytes into lymph nodes ashpublications.org

Modulation of Receptor Signaling and Protein Function by Alpha-D-Fucosylation

Fucosylation plays a crucial role in modulating the activity of growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta Receptor (TGFβR) wjgnet.commdpi.comacs.orgnih.govnih.govmdpi.compnas.orgnih.govaginganddisease.orgportlandpress.comnih.gov.

EGFR: N-glycan core fucosylation, mediated by the enzyme FUT8, is integral to EGFR function. It influences ligand binding, receptor dimerization, and subsequent activation, thereby affecting downstream signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway wjgnet.comnih.govnih.govnih.gov. Enhanced core fucosylation of EGFR has been shown to promote EGF-mediated dimerization and signaling, contributing to cellular growth and proliferation nih.govnih.govnih.gov. Conversely, terminal α(1,3)-fucosylation and sialylation of EGFR can suppress its dimerization and activation acs.orgmdpi.compnas.orgnih.gov. Furthermore, the fucosylation status of EGFR can impact cellular sensitivity to EGFR tyrosine kinase inhibitors (TKIs) used in cancer therapy wjgnet.com.

TGFβR: The core fucosylation of TGFβ receptors (TβRII and TβRI) by FUT8 is critical for their ability to bind TGF-β ligands and propagate downstream signaling pathways, including the Smad2/3 cascade wjgnet.comnih.govportlandpress.com. Disruption of FUT8 activity leads to reduced TGF-β1 binding to TβR-II and impaired TGF-β signal transduction, which can affect processes like matrix metalloproteinase (MMP) gene expression wjgnet.comportlandpress.com. Core fucosylation thus acts as a positive regulator of ligand-dependent TGFβ signal transduction portlandpress.com.

Table 3: Impact of Fucosylation on Growth Factor Receptor Signaling

ReceptorFucosylation TypeEffectKey EnzymeReference(s)
EGFRCore Fucosylation (α1,6)Enhances EGF-mediated dimerization, signaling, growth; affects TKI sensitivityFUT8 wjgnet.comnih.govnih.govnih.gov
EGFRTerminal α1,3-fucosylationSuppresses dimerization and activationVarious FUTs acs.orgmdpi.compnas.orgnih.gov
TGFβRCore FucosylationFacilitates ligand binding, promotes signaling, enhances Smad2/3 phosphorylationFUT8 wjgnet.comnih.govportlandpress.com

Fucosylation extends its regulatory influence to a broader spectrum of cell surface proteins, impacting their structural integrity, interactions, and signaling functions mdpi.com. For instance, core fucosylation of E-cadherin can modulate its dimerization and intracellular associations with catenins, thereby influencing its role in cell adhesion and downstream signaling pathways nih.gov. Glycosylation, including fucosylation, is generally recognized for its role in shaping receptor conformation, facilitating ligand binding, promoting oligomerization, and activating signaling cascades researchgate.net. Moreover, fucosylation can contribute to protein stability, potentially protecting proteins from degradation ontosight.ai.

The Notch signaling pathway, critical for cell fate determination and development, is intricately regulated by glycosylation, particularly O-fucosylation of Notch receptors nih.govashpublications.orgmdpi.comfrontiersin.orgnih.govglycoforum.gr.jpengineering.org.cnnih.gov. O-fucosylation, catalyzed by Protein O-fucosyltransferase 1 (Pofut1), is essential for the proper function of Notch receptors, enabling their binding to ligands such as Delta-like (DLL) and Jagged, and thereby facilitating signal transduction nih.govashpublications.orgmdpi.comengineering.org.cnfrontiersin.org.

The O-fucose residues on Notch EGF repeats can be further modified by Fringe enzymes, which add N-acetylglucosamine (GlcNAc). This GlcNAc-fucose elongation significantly enhances the affinity of Notch receptors for DLL ligands, leading to potentiated signaling, while it can inhibit signaling mediated by Jagged ligands nih.govnih.govengineering.org.cnpnas.org. These differential effects highlight the nuanced regulatory role of O-fucosylation and its subsequent modifications in modulating Notch pathway activity nih.govnih.govengineering.org.cnpnas.org.

Table 4: Influence of O-Fucosylation on Notch Receptor Signaling

ModificationEnzyme(s) InvolvedEffectReceptorReference(s)
O-fucosylationProtein O-fucosyltransferase 1 (Pofut1)Essential for Notch signaling, ligand binding, and receptor functionNotch nih.govashpublications.orgmdpi.comengineering.org.cnfrontiersin.org
O-fucosylation + GlcNAc elongationFringe enzymesEnhances affinity for DLL ligands (potentiates signaling); inhibits signaling for Jagged ligandsNotch nih.govnih.govengineering.org.cnpnas.org

Alpha-L-Fucosylation in Immune System Regulation

Fucosylation, the enzymatic addition of fucose residues to glycans, plays a critical role in modulating the immune system. These modifications are found on cell surface glycoproteins and glycolipids, influencing cell-cell interactions and immune cell functions.

Contributions to Immune Cell Surface Glycoconjugates

L-fucose is a common monosaccharide found in glycans decorating the surface of immune cells, contributing to cell adhesion, recognition, and signaling nih.govresearchgate.netcapes.gov.brnih.gov. Selectins, a family of cell adhesion molecules, bind to fucosylated glycans such as sialyl Lewis X (sLeX) on leukocytes and endothelial cells, mediating leukocyte extravasation to sites of inflammation or infection nih.govresearchgate.netacs.org. Core fucosylation, the attachment of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is also crucial for the proper assembly and function of immune receptors like the pre-B cell receptor (pre-BCR) and B cell receptor (BCR), thereby influencing B cell development and signaling frontiersin.org.

Influence on Antibody Effector Functions (e.g., ADCC)

The presence or absence of core L-fucose on the N-linked glycans within the Fc region of IgG1 antibodies significantly impacts their interaction with Fc gamma receptors (FcγRs), particularly FcγRIIIa (CD16) found on natural killer (NK) cells acs.orgfrontiersin.orgnih.govfrontiersin.orgrsc.orgtandfonline.comtandfonline.compnas.org. Antibodies lacking core fucose (afucosylated antibodies) exhibit substantially higher binding affinity to FcγRIIIa compared to their fucosylated counterparts frontiersin.orgfrontiersin.orgtandfonline.comtandfonline.com. This enhanced binding directly translates to a potentiation of Antibody-Dependent Cellular Cytotoxicity (ADCC), a key mechanism by which NK cells and other immune cells recognize and eliminate antibody-coated target cells, such as cancer cells or virus-infected cells frontiersin.orgnih.govfrontiersin.orgtandfonline.comtandfonline.compnas.org. Research indicates that afucosylation can increase ADCC activity by as much as 2- to 50-fold frontiersin.orgfrontiersin.orgtandfonline.comtandfonline.com. This principle has been leveraged in the development of therapeutic monoclonal antibodies designed for enhanced efficacy in cancer immunotherapy and treatment of inflammatory diseases frontiersin.orgfrontiersin.orgtandfonline.com.

Table 1: Impact of Fucosylation on IgG1 Antibody Effector Function (ADCC)

Glycosylation StatusFcγRIIIa Binding AffinityADCC ActivityReference(s)
Fucosylated IgG1LowerBaseline frontiersin.orgnih.govfrontiersin.orgrsc.orgtandfonline.comtandfonline.compnas.org
Afucosylated IgG1Significantly HigherEnhanced (2-50 fold) frontiersin.orgnih.govfrontiersin.orgtandfonline.comtandfonline.compnas.org

Alpha-L-Fucosylation in Development and Neurobiology

Fucosylation plays integral roles in various developmental processes and is implicated in the complex mechanisms governing neuronal function, learning, and memory.

Roles in Ontogenic Events

Fucosylated glycans are involved in critical ontogenic events, including embryonic development and cellular differentiation acs.orgoup.comresearchgate.netnih.gov. The Lewis X (CD15) epitope, characterized by an α(1,3)-fucosylation, is expressed during early embryogenesis and has been shown to promote cell-cell adhesion in preimplantation mouse embryos, suggesting its importance in early developmental stages oup.com. Fucosylated proteins are essential for signaling transduction pathways that regulate numerous developmental processes nih.gov.

Table 2: Examples of Fucosylated Glycans in Ontogenic Events

Glycan Structure/EpitopeLinkage TypeRole in OntogenyReference(s)
Lewis X (CD15)α(1,3)Cell adhesion in early embryogenesis oup.com
Various Fuc-containing glycansVariousSignaling transduction in ontogenic events nih.gov

Alpha-L-Fucosylation in Host-Microbe Interactions

The interplay between host organisms and their resident microbes is profoundly influenced by fucosylation, particularly in the gut microbiome.

L-fucose is abundant in the mammalian gut and plays a dual role in host-microbe symbiosis acs.orgoup.comnih.govresearchgate.netoup.commedchemexpress.com. It serves as a vital nutrient source for many beneficial gut bacteria, supporting their growth and metabolic activities nih.govoup.com. Moreover, fucosylated glycans can modulate the gut environment, potentially suppressing the virulence of certain pathogens nih.gov. Conversely, some microbes have evolved mechanisms to utilize host-derived fucose or adhere to fucosylated glycans on host cells. For instance, Helicobacter pylori attaches to the gastric epithelium via host expression of fucosylated antigens like Lewis b oup.com. Similarly, Salmonella typhi recognizes and binds to fucosylated N-glycans on host cells, using them as adherence sites to initiate infection researchgate.net. While beneficial for host-microbe symbiosis, this reliance on fucosylated glycans can also be exploited by pathogens nih.gov.

Table 3: Examples of Host-Microbe Interactions Mediated by Fucosylation

MicrobeHost Glycan/InteractionRole of FucosylationReference(s)
Gut Microbiota (general)Gut epithelial glycansNutrient source for beneficial bacteria; symbiosis modulation nih.govoup.com
Helicobacter pyloriLewis b antigenAdherence to gastric epithelium oup.com
Salmonella typhiHost cell N-glycansAdherence to host cells, initiation of infection researchgate.net
Pathogens (general)Host glycansAdherence sites or receptors; can be exploited by pathogens nih.govresearchgate.net

Compound List:

Alpha-D-Fucose

Alpha-L-Fucose

L-fucose

GDP-fucose

Lewis X (CD15)

Lewis b

Synapsin I

Research Methodologies and Advanced Techniques for Alpha D Fucose Analysis

Enzymatic and Chemoenzymatic Synthesis of Alpha-D-Fucose and Derivatives

The synthesis of this compound and its derivatives is crucial for producing standards for analysis, probes for biological studies, and potential therapeutic agents. Enzymatic and chemoenzymatic strategies offer significant advantages over purely chemical methods, including high regio- and stereoselectivity, milder reaction conditions, and the avoidance of extensive protecting group manipulations. rsc.org

A key component in many of these syntheses is the use of glycosyltransferases, the enzymes responsible for creating glycosidic linkages in nature. nih.gov Specifically, fucosyltransferases, which transfer L-fucose from a donor substrate to an acceptor, are instrumental. pnas.org The universal fucosyl donor in these reactions is guanosine (B1672433) 5'-diphosphate-β-L-fucose (GDP-fucose). nih.gov

Chemoenzymatic approaches combine the strengths of both chemical synthesis and enzymatic catalysis. rsc.org For instance, a chemical method can be used to synthesize a core glycan structure, which is then further modified by specific fucosyltransferases to add fucose at precise locations. nih.gov This hybrid approach allows for the creation of complex fucosylated structures that would be challenging to produce by either method alone. pnas.org

The synthesis of analogs of GDP-fucose is a powerful tool for probing and inhibiting fucosyltransferases. nih.gov These analogs can serve as mechanistic probes or as inhibitors of fucosylation, a process implicated in various diseases. nih.gov A common strategy involves modifying the fucose sugar itself. For example, chemoenzymatic methods have been developed for the large-scale synthesis of various GDP-fucose derivatives with modifications at the C-5 position of the fucose moiety. nih.gov

One notable chemoenzymatic approach utilizes a bifunctional enzyme from Bacteroides fragilis 9343, L-fucokinase/GDP-fucose pyrophosphorylase (FKP). pnas.orgnih.gov This enzyme can convert L-fucose into GDP-fucose through a fucose-1-phosphate intermediate. pnas.org Importantly, FKP exhibits a degree of substrate promiscuity, allowing it to process various fucose analogs, thereby enabling the synthesis of a library of GDP-fucose derivatives. nih.gov

Another strategy involves the synthesis of fluorinated fucose analogs. nih.gov For example, 3-deoxy-3-fluoro-L-fucose has been synthesized and successfully converted to its corresponding GDP-fucose analog using FKP. rsc.orgwhiterose.ac.uk This fluorinated analog was then demonstrated to be a substrate for both α-1,2 and α-1,3 fucosyltransferases, allowing for its incorporation into glycoconjugates. rsc.orgwhiterose.ac.uk

Below is a table summarizing some of the synthesized GDP-fucose analogs and the enzymes used in their synthesis:

GDP-Fucose AnalogKey Enzyme(s)Synthesis StrategyReference
GDP-fucose derivatives with C-5 substitutionsL-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilisChemoenzymatic nih.gov
GDP-3-deoxy-3-fluorofucoseL-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilisChemoenzymatic whiterose.ac.uk
GDP-2-deoxy-2-fluorofucose (GDP-2FFuc)Fucose salvage pathway enzymesMetabolic engineering researchgate.net

The enzymatic and chemoenzymatic synthesis of fucose-containing oligosaccharides and glycoconjugates is essential for studying their biological functions. rsc.orgnih.gov These methods provide access to structurally defined molecules that are often difficult to isolate from natural sources in sufficient quantities. escholarship.org

One-pot multienzyme (OPME) systems are a particularly efficient strategy for synthesizing these complex molecules. In an OPME system, multiple enzymes are used in a single reaction vessel to carry out a cascade of reactions, converting simple starting materials into the desired fucosylated product. nih.govescholarship.org For example, the synthesis of 2'-fucosyllactose (B36931) (2'-FL), a major human milk oligosaccharide, has been achieved using a bifunctional enzyme system consisting of recombinant L-fucokinase/L-fucose-1-P guanyltransferase (FKP) and α1,2-fucosyltransferase (FucT). nih.gov

Chemoenzymatic strategies are also widely employed. For instance, a hexasaccharide precursor can be chemically synthesized and then enzymatically fucosylated using recombinant fucosyltransferases to produce various fucosylated glycans. rsc.org This approach has been used to create synthetic mucins with specific fucosylation patterns, which are valuable tools for studying the roles of mucins in health and disease. nih.gov

The choice of enzyme is critical for the successful synthesis of a specific fucosylated structure. For example, α-L-fucosidase from Penicillium multicolor has been used to catalyze the transfer of L-fucose to various acceptors, forming α-(1→3) linkages to produce biologically relevant disaccharides. nih.gov Similarly, β-galactosidase has been employed for the production of fucose-containing galacto-oligosaccharides (fGOS). nih.gov

Metabolic inhibitors of fucosylation are valuable tools for studying the functional consequences of altered fucosylation in a cellular context. nih.gov These inhibitors are typically cell-permeable fucose analogs that are taken up by cells and processed by the fucose salvage pathway to generate inhibitors of fucosyltransferases. bohrium.com

Fluorinated fucose analogs are a prominent class of fucosylation inhibitors. nih.gov For example, 2-deoxy-2-fluoro-L-fucose (2F-Fuc) is a potent metabolic inhibitor that is converted intracellularly to GDP-2F-Fuc. researchgate.net This analog acts as a competitive inhibitor of fucosyltransferases and also disrupts the de novo biosynthesis of GDP-fucose through feedback inhibition. researchgate.netoup.com Another example is β-carbafucose, a fucose derivative where the endocyclic ring oxygen is replaced by a methylene (B1212753) group. nih.gov This modification prevents the formation of the oxocarbenium ion-like transition state required for fucose transfer, making it an incompetent substrate for fucosyltransferases. nih.gov

Fucose mimetics are another class of molecules designed to interfere with fucosylation. researchgate.net These compounds are structurally similar to fucose and can interact with fucosyltransferases or other fucose-binding proteins. rsc.org For example, bicyclic analogs of α-L-fucose have been synthesized to create conformationally fixed mimics. rsc.org

The table below provides examples of metabolic inhibitors and fucose mimetics and their mechanisms of action:

Inhibitor/MimeticMechanism of ActionReference
2-deoxy-2-fluoro-L-fucose (2F-Fuc)Metabolically converted to GDP-2F-Fuc, which inhibits fucosyltransferases and the de novo GDP-fucose synthesis pathway. researchgate.net
β-carbafucoseMetabolized to GDP-carbafucose, which is an incompetent substrate for fucosyltransferases due to the inability to form an oxocarbenium ion-like transition state. nih.gov
A2FF1P and B2FF1PDerivatives of 2-fluorofucose that are processed by the fucose salvage pathway to GDP-2-fluorofucose, a competitive inhibitor of fucosyltransferases that also halts de novo GDP-fucose biosynthesis. oup.com
Bicyclic α-L-fucose analogActs as a conformationally fixed mimic of α-L-fucose. rsc.org

Analytical and Structural Characterization Techniques

A suite of powerful analytical techniques is employed to identify, quantify, and structurally characterize this compound within complex biological matrices.

Chromatographic techniques are fundamental for the separation and detection of monosaccharides, including this compound, from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a versatile tool for this purpose. nih.gov Fucose can be derivatized to introduce a chromophore or fluorophore, enhancing its detection by UV or fluorescence detectors.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for carbohydrate analysis that does not require derivatization. thermofisher.comchromatographytoday.com At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column. thermofisher.comchromatographytoday.com The separated carbohydrates are then detected with high sensitivity by PAD. thermofisher.comresearchgate.net This technique is widely used for the compositional analysis of glycoproteins, providing quantitative data on monosaccharides like fucose. creative-biolabs.comuga.edu

Interactive Data Table: Comparison of Chromatographic Methods for this compound Detection

TechniquePrincipleDerivatization RequiredDetection MethodSensitivityCommon Applications
HPLC Separation based on polarity after derivatization.Yes (often)UV, FluorescenceModerate to HighMonosaccharide composition analysis.
HPAEC-PAD Anion-exchange separation of carbohydrates at high pH.NoPulsed AmperometryHighGlycoprotein (B1211001) monosaccharide analysis, oligosaccharide profiling. researchgate.netcreative-biolabs.comuga.edu

Mass spectrometry (MS) is an indispensable tool for the structural analysis of glycans, providing information on composition, sequence, and linkage. glycopedia.eu Tandem mass spectrometry (MS/MS) is particularly powerful for elucidating the precise structural details of fucosylated glycans. purdue.edu In MS/MS, precursor ions of fucosylated oligosaccharides are selected and fragmented, and the resulting product ions provide detailed structural information. nih.govnih.gov

The fragmentation patterns can reveal the position of fucose residues and the nature of their glycosidic linkages (e.g., α1,2, α1,3, α1,4, or α1,6). nih.govnih.gov For instance, the presence of specific fragment ions can distinguish between fucose linked to different monosaccharides within an oligosaccharide chain. nih.gov Collision-induced dissociation (CID) is a common fragmentation method used in these analyses. nih.gov The resulting spectra can be complex, but they provide a wealth of data for determining the topology of fucosylated glycans. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution, including this compound and fucosylated oligosaccharides. nih.gov 1D NMR spectra, such as ¹H NMR, provide information on the chemical environment of each proton, with characteristic shifts for the anomeric protons of α- and β-fucose. researchgate.netnih.govhmdb.ca

2D NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to assign all proton and carbon signals and to determine through-bond and through-space connectivities. nih.gov NOESY data, in particular, provides information on inter-proton distances, which is crucial for defining the conformation of the fucose ring and the geometry of the glycosidic linkages. nih.govresearchgate.net Coupling constants, such as ³J(H,H) values, also provide valuable information about torsional angles and ring conformation. acs.orgrsc.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Alpha-L-Fucose in D₂O

Atomα-anomer ¹H nih.govnih.govα-anomer ¹³C researchgate.netβ-anomer ¹H nih.govβ-anomer ¹³C
1 5.2193.54.5697.4
2 3.7869.23.6473.1
3 3.8670.83.6672.5
4 3.8172.93.7673.0
5 4.2068.13.7771.8
6 (CH₃) 1.2516.51.2616.5

Note: Chemical shifts can vary slightly depending on experimental conditions such as solvent and temperature.

Spectroscopic and colorimetric assays provide simple and rapid methods for the quantification of fucose. A common method is the anthrone-sulfuric acid assay, where carbohydrates react with anthrone (B1665570) in the presence of concentrated sulfuric acid to produce a colored product that can be measured spectrophotometrically. nih.govkarger.comigem.org This method is used for the determination of total carbohydrates. karger.com

More specific enzymatic assays have also been developed. One such method involves the use of fucose dehydrogenase, which catalyzes the oxidation of L-fucose. The resulting NADH can be coupled to a colorimetric reaction, allowing for the specific quantification of fucose. nih.gov Another colorimetric method involves a reaction with cysteine and sulfuric acid, where the absorbance is measured at two different wavelengths to minimize interference from other hexoses. heraldopenaccess.usnih.gov These assays are valuable for determining the fucose content in various biological samples and purified glycans. nih.govuib.no

Molecular and Cellular Biology Techniques for Alpha-D-Fucosylation Research

The advent of powerful molecular and cellular biology techniques has revolutionized the study of fucosylation, enabling researchers to investigate the function of fucosyltransferases and the biological consequences of altered fucosylation.

The CRISPR-Cas9 gene-editing system has become an invaluable tool for studying the role of specific fucosyltransferases (FUTs). nih.gov By designing guide RNAs that target specific FUT genes, researchers can create knockout cell lines or organisms that are deficient in the corresponding enzyme activity. nih.govmaastrichtuniversity.nlresearchgate.netnih.gov This allows for the investigation of the specific functions of individual FUTs in various biological processes. nih.govmdpi.com

For example, CRISPR-Cas9 has been used to knock out the FUT8 gene, which is responsible for core fucosylation of N-glycans, to study the impact on antibody-dependent cell-mediated cytotoxicity. springernature.com Similarly, multiplex CRISPR-Cas9 has been employed to simultaneously knock out multiple fucosyltransferase and xylosyltransferase genes in plants to produce recombinant proteins with more human-like glycosylation patterns. nih.govmaastrichtuniversity.nlresearchgate.net Furthermore, a modified CRISPR-dCas9-VPR system can be used to activate the transcription of specific FUT genes, leading to increased expression of fucosylated glycans and allowing for the study of their functional roles. oup.comresearchgate.net These gene-editing approaches provide powerful means to manipulate fucosylation and dissect its importance in health and disease. broadinstitute.org

Application of Lectins for Specific this compound Linkage Detection

Lectins, a class of proteins that bind to specific carbohydrate structures, are invaluable tools for identifying and differentiating the various ways fucose is linked to a glycan chain. vectorlabs.comglycomatrix.com The specificity of lectin binding allows researchers to probe the architecture of fucosylated glycans on cells and purified glycoproteins. vectorlabs.com Glycan array technology, where numerous glycans are immobilized on a surface and probed with labeled lectins, is a primary method for determining the preferential binding of lectins to different glycan motifs. vectorlabs.com

Different lectins exhibit distinct preferences for fucose linkages, such as core α1,6-fucosylation on N-glycans, or terminal α1,2-, α1,3-, and α1,4-fucosylation found in structures like Lewis antigens. nih.govnih.gov This specificity is critical, as the type of linkage can dictate the biological function of the fucosylated molecule. nih.gov

Several key lectins are commonly employed for the detection of specific this compound linkages:

Aleuria aurantia (B1595364) Lectin (AAL): Derived from the orange peel mushroom, AAL is a widely used lectin that recognizes fucose in various contexts. It binds to fucose linked α-1,2 to galactose, α-1,3 or α-1,4 to N-acetylglucosamine, and α-1,6 to the core N-acetylglucosamine of N-glycans. nih.govrsc.org However, machine learning analyses have revealed subtleties in its binding, noting that it does not recognize α1,2-fucose within the full epitopes of blood group A or B antigens. nih.govbiorxiv.org

Lens culinaris Agglutinin (LCA or LcH): This lectin, from lentils, is highly specific for core α1,6-fucosylated N-glycans. biorxiv.org Its binding is enhanced by the presence of core fucose but can be inhibited by the presence of additional fucose residues on the glycan branches or a bisecting N-acetylglucosamine. nih.govbiorxiv.org

Pisum sativum Agglutinin (PSA): Similar to LCA, PSA from peas also shows a preference for core α1,6-fucosylated structures. nih.gov Studies comparing PSA and AAL have shown that AAL, with its broader specificity, labels more glycoproteins than the core-specific PSA, highlighting differences in the abundance of various fucose linkages on the cell surface. nih.govrsc.org

Aspergillus oryzae Lectin (AOL): This fungal lectin has a binding profile very similar to AAL, recognizing α-linked fucose in multiple contexts. nih.govbiorxiv.org

Ulex europaeus Agglutinin I (UEA-I): UEA-I is well-known for its high specificity for the Fucα1-2Gal epitope, which constitutes the Type 2 blood group H antigen. biorxiv.org This makes it a critical tool for identifying this specific terminal fucosylation.

The following table summarizes the binding specificities of these and other fucose-binding lectins.

Lectin NameAbbreviationSourcePrimary Fucose Linkage Specificity
Aleuria aurantia LectinAALAleuria aurantia (Mushroom)Broad: Recognizes α1,2-, α1,3-, α1,4-, and α1,6-linked fucose. nih.govrsc.org
Lens culinaris AgglutininLCA / LcHLens culinaris (Lentil)Specific for core α1,6-fucose on N-glycans. biorxiv.org
Pisum sativum AgglutininPSAPisum sativum (Pea)Prefers core α1,6-fucosylation. nih.gov
Aspergillus oryzae LectinAOLAspergillus oryzae (Fungus)Broad: Similar to AAL, binds α-linked fucose in many contexts. biorxiv.org
Ulex europaeus Agglutinin IUEA-IUlex europaeus (Gorse)Highly specific for terminal Fucα1-2Gal structures. biorxiv.org
Lotus tetragonolobus LectinLTLLotus tetragonolobus (Asparagus pea)Binds to α-1,3-linked fucose in Lewis X structures.
Robinia pseudoacacia LectinRPARobinia pseudoacacia (Black locust)Binds complex N-glycans; binding is enhanced by core fucosylation. acs.org

Cell-Based Assays to Evaluate Functional Impact of Fucosylation

To understand the biological consequences of fucosylation, a variety of cell-based assays are utilized. These assays can quantify changes in cellular behavior and function resulting from alterations in fucosylation patterns.

Future Directions and Emerging Research Areas in Alpha D Fucose Glycobiology

Discovery of Novel Alpha-D-Fucose-Mediated Biological Pathways

Research into this compound is rapidly expanding beyond its classical roles, uncovering its involvement in a host of previously unrecognized biological pathways. These discoveries are reshaping our understanding of cellular communication, disease progression, and host-microbe interactions. Fucosylated glycans are now understood to be critical regulators in diverse physiological and pathological processes. nih.govnih.gov

Alterations in the expression of fucosylated oligosaccharides are linked to several pathological conditions, including cancer and atherosclerosis. nih.govresearchgate.net For instance, aberrant fucosylation is a hallmark of many cancers and is implicated in tumor progression, metastasis, and resistance to therapy. nih.govnews-medical.netnih.gov In digestive inflammatory diseases and cancers, fucosylation plays a fundamental role in cell adhesion, signal transduction, and immune response modulation. news-medical.net

Emerging evidence highlights the role of fucosylation in modulating crucial signaling pathways. O-fucosylation of Notch receptors, a process critical for many developmental events, is one such example. nih.govnih.gov This modification directly impacts Notch signaling, which controls cell fate decisions. nih.gov Furthermore, fucosylated glycans are integral to host-microbe interactions within the gut, influencing the composition of the microbiome and mediating the attachment of pathogens like Helicobacter pylori, a key factor in gastric cancer. nih.govnews-medical.netnih.gov The discovery of these pathways opens new avenues for therapeutic intervention by targeting fucosylation processes. news-medical.net

Novel Biological PathwayKey Fucosylated Molecules/StructuresBiological Significance & Research FindingsReferences
Notch Signaling RegulationO-fucose on Epidermal Growth Factor (EGF)-like repeats of Notch receptorsDirectly modulates Notch signaling, which is essential for cell fate determination during development and tissue homeostasis. Dysregulation is linked to developmental abnormalities and cancer. nih.govnih.gov
Host-Microbiome InteractionsFucosylated glycans on gut epithelial cells (e.g., Lewis b antigen)Mediates the attachment of commensal and pathogenic bacteria, including Helicobacter pylori. Influences the composition and balance of the gut microbiota. nih.govnews-medical.netnih.gov
Cancer Progression and MetastasisSialyl Lewis X/A, core fucosylation on glycoproteins like E-cadherin and integrinsAberrant fucosylation promotes tumor cell proliferation, invasion, and metastasis. Increased core fucosylation can decrease cell adhesion, facilitating cell migration. news-medical.netnih.govnih.gov
Inflammatory DiseasesFucosylated selectin ligands on leukocytesChanges in fucosylation patterns contribute to inflammatory conditions like inflammatory bowel disease by altering immune cell trafficking and host-microbe interactions. news-medical.netoup.com
Neural DevelopmentLewis X antigens in the brainPlays a significant role in neural development, including the proper migration of motor neuron progenitors and processes related to learning and memory. nih.govnih.govfrontiersin.org

Advancements in Synthetic and Biosynthetic Methodologies for Fucosylated Compounds

The growing appreciation for the biological roles of fucosylated compounds has spurred the development of innovative methods for their synthesis. These advancements are crucial for producing well-defined glycans for functional studies and therapeutic applications. Modern strategies range from purely chemical syntheses to sophisticated biological engineering, often combining the best of both in chemoenzymatic approaches.

Metabolic glycoengineering has emerged as a powerful tool to modify glycans by supplying cells with unnatural sugar analogs. nih.gov This technique allows for the incorporation of modified fucose molecules into cellular glycoconjugates, enabling visualization and functional studies. nih.govresearchgate.net For example, tetra-O-acetylated fucoses have been shown to achieve significant incorporation into glycoproteins, providing a way to modulate the fucosylation levels of therapeutic antibodies. nih.gov

Chemoenzymatic synthesis offers a highly efficient and selective alternative to purely chemical methods, which often require complex protection and deprotection steps. researchgate.net This strategy leverages the high specificity of enzymes, such as fucosyltransferases, to construct complex oligosaccharides. nih.govdigitellinc.com Researchers have successfully used novel fucosyltransferases, like α1-2-fucosyltransferase from Thermosynechococcus sp., for the one-pot multienzyme synthesis of fucosylated oligosaccharides. nih.govresearchgate.net Furthermore, metabolic engineering of microbial hosts like Escherichia coli has led to significant increases in the production of L-fucose, achieving titers as high as 91.90 g/L. cas.cncas.cn Similarly, engineering mammalian cell lines like Chinese Hamster Ovary (CHO) cells by knocking out or knocking down genes such as FUT8 is a key strategy for producing afucosylated antibodies with enhanced therapeutic efficacy. nih.govnih.gov

MethodologyPrincipleKey Advancements & ExamplesReferences
Metabolic GlycoengineeringCells are supplied with unnatural, modified fucose analogs which are incorporated into biosynthetic pathways and cellular glycans.Use of acylated fucose analogs (e.g., tetra-O-acetylated fucose) to improve cell permeability and incorporation. Allows for controlled modulation of glycoprotein (B1211001) fucosylation. nih.gov
Chemoenzymatic SynthesisCombines chemical synthesis of core structures with the high regio- and stereoselectivity of enzymes (glycosyltransferases) for extension.Development of "Core Synthesis/Enzymatic Extension" (CSEE) strategies for the rapid production of diverse Human Milk Oligosaccharides (HMOs). Use of novel fucosyltransferases for one-pot synthesis. researchgate.netnih.govnih.gov
Metabolic Engineering of MicrobesGenetic optimization of microbial pathways (e.g., in E. coli) to overproduce L-fucose or fucosylated compounds.Systematic optimization of E. coli by integrating key enzyme genes and enhancing precursor supply, achieving record L-fucose titers (91.90 g/L). cas.cncas.cn
Cell Line Engineering (e.g., CHO cells)Genetic manipulation (knockout/knockdown) of genes in the fucosylation pathway, primarily FUT8, to produce afucosylated recombinant proteins.Creation of FUT8 knockout CHO cell lines for the large-scale manufacturing of afucosylated monoclonal antibodies with enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC). nih.govnih.gov
Enzymatic GlycoengineeringDirect use of enzymes, like fucosyltransferases, to transfer fucose derivatives onto cell surfaces or molecules in a single step.Use of H. pylori α1,3FucT to transfer functionalized GDP-Fucose derivatives onto cell surface N-acetyllactosamine (LacNAc) structures. researchgate.net

Elucidation of Fucosylation Roles in Inter-Species Glycoconjugate Diversity

Fucosylation is a widespread modification found across all domains of life, from bacteria to humans, yet its application and structural context vary significantly between species. nih.govplu.edu Elucidating these differences is crucial for understanding evolution, host-pathogen interactions, and symbiosis. The monosaccharide fucose is particularly interesting as it often occupies a terminal position on glycans, making it a prime candidate for mediating protein interactions and molecular recognition events. nih.govfrontiersin.org

Comparative analyses reveal clear distinctions in fucose usage. For example, a study comparing fucosylated glycans between vertebrates and invertebrates showed that invertebrates have a higher number of fucosylated N-linked glycans, which form distinct structural clusters compared to those from vertebrates. nih.gov Conversely, fucosylated O-linked glycans appear to be less abundant in invertebrates compared to vertebrates. nih.govresearchgate.net These differences in glycan architecture likely reflect the divergent evolutionary paths and physiological needs of these animal groups.

In the microbial world, fucosylation can be a tool for molecular mimicry. The bacterium Helicobacter pylori, for instance, produces fucosylated glycans that mimic the Lewis blood group antigens found on human stomach epithelial cells. frontiersin.org This allows the bacterium to evade the host immune system and successfully colonize the gastric mucosa. Understanding this inter-species diversity in fucosylation provides insights into pathogenicity and may lead to new strategies for combating infectious diseases. nih.govfrontiersin.org

Taxonomic GroupKey Fucosylation FeaturesBiological ImplicationsReferences
VertebratesHigh abundance of both N- and O-linked fucosylated glycans. Core α1,6-fucosylation of N-glycans (via FUT8) is widespread and critical for development and immune function.Essential for immune regulation (e.g., ADCC of antibodies), development, and cell signaling. nih.govfrontiersin.org
InvertebratesExhibit a higher number of known fucosylated N-linked glycans compared to vertebrates, which form distinct structural clusters. Fucosylated O-linked glycans are less abundant.Differences in N-linked glycan structures suggest unique roles in invertebrate physiology and development that are still being explored. nih.govresearchgate.net
Bacteria (e.g., H. pylori)Synthesize fucosylated polysaccharides that mimic host glycans (e.g., Lewis blood group antigens).Used for molecular mimicry to evade the host immune system, facilitate adhesion to host tissues, and establish colonization. frontiersin.org
Plants & FungiFucosylation is present but the structures and functions are less characterized compared to animals. Methylated fucose has been observed in some bacteria-plant symbioses.May play roles in cell wall structure, defense mechanisms, and symbiotic interactions with other organisms. nih.govfrontiersin.org

Integration of Multi-Omics Data for Comprehensive Fucosylation Network Analysis

To fully comprehend the systemic impact of this compound, researchers are moving beyond single-molecule studies and embracing a systems biology approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and glycomics—is essential for constructing comprehensive fucosylation networks. This holistic view allows for the mapping of relationships between the genes that control fucosylation, the resulting glycan structures, and their ultimate functional consequences in health and disease. researchgate.net

Glycoproteomics, which analyzes intact glycopeptides, is a cornerstone of this approach. nih.gov It enables the large-scale identification of specific fucosylated glycoproteins and the characterization of their glycosylation sites. nih.govacs.org When combined with transcriptomics, which measures the expression levels of fucosyltransferase (FUT) and other glycosylation-related genes, researchers can link changes in gene expression to specific alterations in protein fucosylation. nih.gov

For example, in cancer research, integrating these datasets can reveal how the upregulation of a particular FUT gene leads to increased fucosylation on specific cell surface receptors, which in turn drives metastatic behavior. nih.govnih.gov Proteomic workflows can identify hundreds of fucosylated proteins and quantify their changes between healthy and diseased states, revealing novel biomarkers and therapeutic targets. nih.govacs.org By assembling these layers of information, scientists can build detailed networks that model the flow of biological information from the gene to the functional glycan, providing unprecedented insight into the complex world of fucosylation. nih.gov

'Omics' TechnologyType of Data ProvidedContribution to Fucosylation Network AnalysisReferences
Genomics/TranscriptomicsInformation on the presence, mutations, and expression levels of genes in the fucosylation pathway (e.g., FUTs, GDP-fucose synthesis enzymes).Identifies the genetic basis for fucosylation changes and links altered gene expression to disease phenotypes. nih.govnih.gov
ProteomicsIdentification and quantification of total protein levels, including the protein carriers of glycans.Provides context for glycosylation changes by measuring the abundance of the underlying glycoprotein. researchgate.netnih.gov
GlycomicsStructural analysis and quantification of the total complement of glycans (released from proteins).Reveals global changes in the abundance of different fucosylated glycan structures in a biological system. nih.gov
GlycoproteomicsSite-specific identification and quantification of intact glycopeptides, linking specific glycan structures to specific sites on specific proteins.Provides the most detailed view, connecting genetic and expression data to site-specific fucosylation events on functional proteins. Enables discovery of specific fucosylated biomarkers. nih.govnih.govacs.org
Integrated Multi-Omics Combined analysis of data from all of the above. Constructs comprehensive networks that model the entire fucosylation process, from gene regulation to the functional consequences of specific fucosylated proteins, enabling a systems-level understanding. researchgate.netnih.gov

Q & A

Q. Methodological Approach :

Conduct a systematic meta-analysis of studies, controlling for variables like assay type (e.g., ELISA vs. flow cytometry) .

Validate findings using knockout models (e.g., FUT8-deficient cells) to isolate fucose-specific effects .

What experimental design considerations are critical for synthesizing this compound derivatives with high regioselectivity?

Advanced Research Focus
Derivatization (e.g., fucosyltransferase substrates) demands precision:

  • Protecting Groups : Use benzyl or acetyl groups to shield hydroxyls, ensuring regioselective modification at the 1-O position .
  • Enzymatic vs. Chemical Synthesis :
    • Enzymatic: Fucosyltransferases (e.g., FUT3) offer stereocontrol but require GDP-fucose donors (~$500/mg) .
    • Chemical: Koenigs-Knorr reaction with Ag₂O promoter achieves α-linkage but risks side reactions .

Optimization : Monitor reaction progress via TLC (Rf ≈ 0.3 in 5:1 EtOAc:MeOH) and isolate products using size-exclusion chromatography .

How can researchers validate the role of this compound in glycan-mediated pathogen-host interactions?

Q. Basic to Advanced Transition

In Vitro Binding Assays : Use surface plasmon resonance (SPR) to quantify fucose-dependent lectin binding (e.g., Pseudomonas aeruginosa LecB) .

In Vivo Models : Administer fucosidase-treated glycoproteins to murine infection models to assess pathogen colonization changes .

Structural Analysis : Co-crystallize fucose-containing glycans with target lectins (PDB resolution ≤2.0 Å) to map binding epitopes .

Pitfall Avoidance : Include negative controls (e.g., L-fucose) to confirm specificity .

What statistical methods are recommended for analyzing dose-dependent effects of this compound in cell signaling studies?

Q. Advanced Research Focus

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (IC₅₀/EC₅₀ calculations) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to untangle fucose’s impact on overlapping pathways (e.g., TGF-β and NF-κB) .
  • Reproducibility : Report SEM/CI values and power analysis (n ≥3 biological replicates) .

How does the physical stability of this compound impact long-term biochemical assays?

Basic Research Focus
this compound is hygroscopic (loss on drying ≤1.0%) and prone to oxidation. Mitigation strategies:

  • Storage : Lyophilize and store at -20°C under argon .
  • Buffer Compatibility : Avoid high-pH conditions (>8.0) to prevent epimerization .

Validation : Periodically assess stability via HPLC and compare to freshly prepared standards .

Table 1: Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight164.16 g/mol
Melting Point145–148°C
Specific Rotation ([α]D²⁵)+75° (c = 1 in H₂O)
Purity (HPLC)≥98%
StabilityHygroscopic; store at -20°C, dry

What gaps exist in current methodologies for tracing this compound metabolism in vivo?

Q. Advanced Research Focus

  • Isotopic Labeling : ¹³C-fucose tracking via mass spectrometry lacks resolution in complex matrices (e.g., gut microbiota studies) .
  • Imaging Limitations : Click chemistry probes (e.g., fucose-alkyne tags) suffer from background noise in tissues .

Innovative Approaches : Develop multiplexed imaging (e.g., MALDI-TOF) paired with metabolic flux analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.